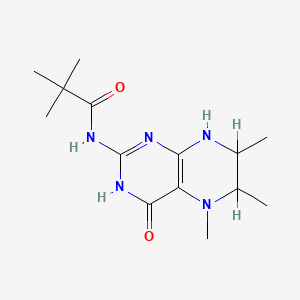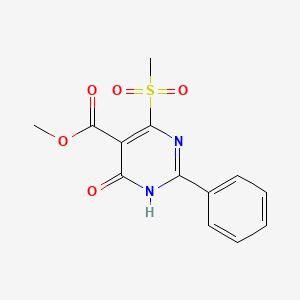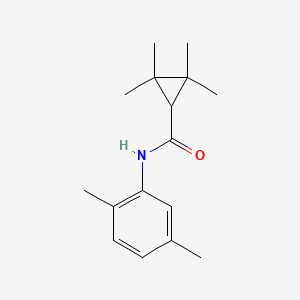![molecular formula C14H11N3O4S B13377273 2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B13377273.png)
2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a sulfanylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, introduction of the methoxyphenyl group, and the addition of the sulfanylacetic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, {[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity. Its versatility makes it suitable for various applications, including electronics and catalysis.
Mecanismo De Acción
The mechanism of action of {[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity help in understanding its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound shares some structural similarities and is used in chemical synthesis.
Uniqueness
{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C14H11N3O4S |
|---|---|
Peso molecular |
317.32 g/mol |
Nombre IUPAC |
2-[[5-cyano-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C14H11N3O4S/c1-21-9-4-2-8(3-5-9)12-10(6-15)13(20)17-14(16-12)22-7-11(18)19/h2-5H,7H2,1H3,(H,18,19)(H,16,17,20) |
Clave InChI |
XJUUICMKWVLKCB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377196.png)
![N-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-N'-(2-phenylethyl)urea](/img/structure/B13377197.png)
![3-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377198.png)
![2-(4-Oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B13377200.png)
![6-Methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13377202.png)
![(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile](/img/structure/B13377203.png)

![Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13377225.png)
![6-[4-(Allyloxy)phenyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377227.png)
![4-amino-2,5-dioxo-3,6-dipropyl-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B13377233.png)

![4-Tert-butyl-2-({[2-({5-tert-butyl-2-hydroxy-3-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-6-nitrophenol](/img/structure/B13377249.png)


